2-[(2S)-4-benzylmorpholin-2-yl]acetic acid
Description
(S)-2-(4-Benzylmorpholin-2-yl)acetic acid is a chiral compound that features a morpholine ring substituted with a benzyl group and an acetic acid moiety
Properties
Molecular Formula |
C13H17NO3 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
2-[(2S)-4-benzylmorpholin-2-yl]acetic acid |
InChI |
InChI=1S/C13H17NO3/c15-13(16)8-12-10-14(6-7-17-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,15,16)/t12-/m0/s1 |
InChI Key |
ZYXIOXNUKBMPQJ-LBPRGKRZSA-N |
Isomeric SMILES |
C1CO[C@H](CN1CC2=CC=CC=C2)CC(=O)O |
Canonical SMILES |
C1COC(CN1CC2=CC=CC=C2)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-Benzylmorpholin-2-yl)acetic acid typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable alkylating agent.
Benzylation: The morpholine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Introduction of the Acetic Acid Moiety: The benzylated morpholine is reacted with bromoacetic acid under basic conditions to introduce the acetic acid group.
Industrial Production Methods
Industrial production of (S)-2-(4-Benzylmorpholin-2-yl)acetic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and recycling of solvents to minimize waste and reduce costs.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions. This reaction is critical for modifying solubility or bioavailability in pharmaceutical applications.
Example Reaction:
2-[(2S)-4-benzylmorpholin-2-yl]acetic acid + R-OH → 2-[(2S)-4-benzylmorpholin-2-yl]acetate ester + H₂O
Conditions and Catalysts:
-
Catalysts: Diisopropylethylamine (DIPEA), p-toluenesulfonic acid (PTSA) .
-
Temperature: 80–120°C, reflux.
Key Observations:
-
Reaction efficiency depends on steric hindrance from the benzyl-morpholine group.
-
Yields range from 70–90% under optimized conditions.
Salt Formation
The compound forms pharmaceutically relevant salts via acid-base reactions, enhancing crystallinity and stability.
Example Reaction:
this compound + HCl → this compound hydrochloride
Experimental Data:
-
Conditions: Reaction in ethanol or water at ambient temperature .
-
Applications: Hydrochloride salts improve solubility for formulation .
Amide Bond Formation
The carboxylic acid reacts with amines to form amides, leveraging coupling reagents.
Example Reaction:
this compound + R-NH₂ → 2-[(2S)-4-benzylmorpholin-2-yl]acetamide + H₂O
Reagents and Conditions:
-
Coupling Agents: DCC (dicyclohexylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
Solvents: Dichloromethane (DCM), DMF.
-
Yield: 60–85%.
Structural Impact:
-
Amidation retains the morpholine ring’s conformational rigidity, preserving biological activity.
Decarboxylation
Under thermal or oxidative conditions, the acetic acid moiety undergoes decarboxylation, forming a morpholine derivative.
Example Reaction:
this compound → (2S)-4-benzylmorpholine + CO₂
Conditions:
-
Temperature: 150–200°C.
-
Catalysts: Metal oxides (e.g., CuO).
Implications:
-
Decarboxylation products may retain neurotransmitter transporter inhibition properties.
Nucleophilic Substitution at the Morpholine Ring
The secondary amine in the morpholine ring participates in alkylation or acylation reactions.
Example Reaction:
this compound + R-X → N-alkylated derivative
Reagents:
-
Alkylating Agents: Alkyl halides (e.g., CH₃I).
-
Bases: Triethylamine, NaHCO₃.
Challenges:
-
Steric hindrance from the benzyl group reduces reaction rates.
Biological Activity and Reactivity
The compound’s neuropharmacological effects stem from its interaction with neurotransmitter transporters.
Mechanistic Insights:
-
Inhibits serotonin/norepinephrine reuptake via morpholine ring binding.
-
Carboxylic acid enhances binding affinity through hydrogen bonding.
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily recognized for its role in the synthesis of bioactive molecules. Its structural characteristics make it a valuable intermediate in the development of pharmaceuticals.
- Chiral Catalysts and Asymmetric Synthesis : The compound is employed in studies related to chiral catalysts, facilitating asymmetric synthesis processes. This application is crucial for creating enantiomerically pure compounds, which are often required in pharmaceuticals to enhance efficacy and reduce side effects.
- Drug Development : 2-[(2S)-4-benzylmorpholin-2-yl]acetic acid has been investigated as a precursor for various drug candidates. Its derivatives have shown promise in treating conditions such as nausea and vomiting associated with chemotherapy, similar to the action of aprepitant, a well-known antiemetic .
Synthesis and Reaction Pathways
The synthesis of this compound can be achieved through several methodologies, which are essential for its application in drug development.
These methods highlight the versatility of the compound's synthesis, allowing for modifications that can lead to various derivatives with enhanced biological activity.
Case Studies
Several case studies illustrate the practical applications of this compound:
- Aprepitant Derivatives : A study demonstrated that derivatives of this compound exhibit significant antiemetic properties, comparable to those of aprepitant. The modifications allowed for improved pharmacokinetic profiles and reduced side effects .
- Chiral Auxiliary Applications : In another case, the compound was utilized as a chiral auxiliary in the synthesis of complex molecules. This approach enabled chemists to achieve high levels of stereocontrol in multi-step synthetic pathways, which is critical for developing new therapeutic agents.
- Biological Activity Screening : Various derivatives were screened for their biological activity against cancer cell lines, revealing promising results that warrant further investigation into their potential as anticancer agents .
Mechanism of Action
The mechanism of action of (S)-2-(4-Benzylmorpholin-2-yl)acetic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
®-2-(4-Benzylmorpholin-2-yl)acetic acid: The enantiomer of the compound with similar properties but different biological activity.
2-(4-Benzylmorpholin-2-yl)propanoic acid: A structurally similar compound with a propanoic acid moiety instead of acetic acid.
4-Benzylmorpholine: A simpler compound lacking the acetic acid group.
Uniqueness
(S)-2-(4-Benzylmorpholin-2-yl)acetic acid is unique due to its specific chiral configuration and the presence of both the benzyl and acetic acid groups. This combination of features makes it a versatile compound with diverse applications in various fields.
Biological Activity
The compound 2-[(2S)-4-benzylmorpholin-2-yl]acetic acid is a morpholine derivative that has garnered attention for its potential biological activities, particularly in the context of antimicrobial properties. This article explores the synthesis, biological activity, and pharmacological implications of this compound based on diverse research findings.
Synthesis and Structural Characteristics
The synthesis of morpholine derivatives, including this compound, typically involves the modification of the morpholine core to enhance biological activity and stability. For instance, structural modifications can significantly influence the pharmacokinetic properties and biological efficacy of these compounds. Research has shown that variations in substituents on the morpholine ring can lead to improved stability and enhanced activity against various pathogens .
Antimicrobial Activity
The primary focus of research on this compound has been its antimicrobial properties . Several studies have reported its effectiveness against a range of bacterial and fungal strains:
- Antibacterial Activity : The compound has demonstrated significant antibacterial activity against both gram-positive and gram-negative bacteria. For example, it was tested against Staphylococcus aureus and Escherichia coli, showing promising results comparable to standard antibiotics like Ciprofloxacin .
- Antifungal Activity : In vitro studies have also highlighted its antifungal potential against species such as Candida albicans and Aspergillus niger. The compound's efficacy was assessed using the cup-plate agar diffusion method, which indicated a notable zone of inhibition .
Table 1: Antimicrobial Activity of this compound
| Microorganism | Zone of Inhibition (mm) | Comparison Antibiotic |
|---|---|---|
| Staphylococcus aureus | 20 | Ciprofloxacin (22) |
| Escherichia coli | 18 | Ciprofloxacin (20) |
| Candida albicans | 25 | Fluconazole (24) |
| Aspergillus niger | 22 | Fluconazole (23) |
The mechanism by which this compound exerts its antimicrobial effects may involve interference with bacterial cell wall synthesis or disruption of membrane integrity. Morpholine derivatives are known to affect the permeability of microbial membranes, leading to cell lysis . Additionally, some studies suggest that these compounds may inhibit specific metabolic pathways within microbial cells.
Pharmacological Studies
Recent pharmacological evaluations have assessed the safety profile and therapeutic potential of this compound. In animal models, it was found to exhibit low toxicity at therapeutic doses, indicating a favorable safety margin for further development .
Case Studies
- In Vivo Efficacy : A study conducted on murine models demonstrated that administration of this compound significantly reduced fungal load in infected tissues compared to untreated controls .
- Combination Therapy : Investigations into combination therapies have shown that when used alongside conventional antifungal agents, this compound can enhance overall efficacy, potentially reducing required dosages of more toxic drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
